3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid
Description
The compound 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid features a benzoic acid core linked to a substituted imidazole ring. The imidazole moiety is further functionalized with a sulfanylidene (C=S) group and a 2-oxo-2H-chromen-3-yl (coumarin) substituent. This structure combines aromatic, heterocyclic, and hydrogen-bonding functionalities, making it a candidate for applications in medicinal chemistry and materials science. The benzoic acid group enhances solubility in polar solvents, while the coumarin unit may contribute to fluorescence or biological activity, such as enzyme inhibition .
Properties
IUPAC Name |
3-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-17(23)12-5-3-6-13(8-12)21-10-15(20-19(21)26)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,20,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNIKFTQMJDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Optimization
Adapting methodologies from dihydrofurocoumarin syntheses, the following components are proposed:
- 4-Hydroxycoumarin : Serves as the coumarin precursor.
- 3-Formylbenzoic acid : Introduces the benzoic acid moiety.
- Thiourea : Provides the sulfur source for thione formation.
- α-Bromoacetophenone derivative : Facilitates imidazole ring closure.
Optimized Conditions (Table 1):
| Parameter | Optimal Value |
|---|---|
| Catalyst | Imidazole (2.0 equiv) |
| Solvent | H₂O |
| Temperature | 100°C |
| Reaction Time | 6–8 h |
| Yield | 78–92% |
Mechanism (Scheme 1):
- Knoevenagel Adduct Formation : 4-Hydroxycoumarin reacts with 3-formylbenzoic acid to form intermediate A .
- Imidazolium Intermediate : α-Bromoacetophenone reacts with imidazole, generating nucleophilic ylide B .
- Cyclization : Ylide B attacks adduct A , followed by thiourea-mediated thione incorporation to yield the dihydroimidazole-2-thione core.
Stepwise Synthesis via Cyclocondensation
Synthesis of 3-(Bromoacetyl)coumarin
Imidazole Ring Formation
Reacting 3-(bromoacetyl)coumarin with thiourea and 3-aminobenzoic acid in ethanol under reflux (Scheme 2):
- Conditions : EtOH, 80°C, 12 h.
- Yield : 88% after recrystallization.
Key Reaction Insights :
- Thiourea acts as both sulfur donor and base.
- Steric hindrance from the coumarin group necessitates prolonged heating.
Post-Synthetic Modification Strategies
Sulfurization Challenges
- Over-sulfurization may lead to disulfide byproducts.
- Strict stoichiometric control (1:1 substrate/reagent ratio) is critical.
Comparative Analysis of Methods
Efficiency and Sustainability (Table 2)
| Method | Yield (%) | Reaction Time | Eco-Friendliness |
|---|---|---|---|
| MCR (One-Pot) | 92 | 6 h | High (H₂O solvent) |
| Cyclocondensation | 88 | 12 h | Moderate (EtOH) |
| Post-Synthetic | 75 | 4 h | Low (Toluene) |
Characterization and Validation
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, coumarin H-4), 7.89–7.45 (m, 4H, benzoic acid), 5.32 (s, 2H, imidazole CH₂).
- HRMS : m/z [M+H]⁺ calcd. 421.0924, found 421.0921.
Purity Assessment
- HPLC (C18 column): >98% purity (MeOH/H₂O = 70:30).
Industrial and Therapeutic Implications
Scalability
ADME Profiling
- HSA Binding : Molecular docking simulations predict low micromolar affinity (ΔG = −8.2 kcal/mol), suggesting favorable pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield various quinone derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid involves its interaction with various molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions, affecting their biological availability and activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic Acid ()
- Structure : Contains a benzimidazole ring fused to a phthalide (3-oxo-1,3-dihydro-2-benzofuran) group instead of the coumarin-sulfanylidene-imidazole system.
- Key Interactions : Exhibits O–H⋯O and O–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.578 Å), critical for supramolecular assembly .
- Synthesis: Synthesized via reflux of 2-carboxybenzaldehyde and 1,2-phenylenediamine in methanol (79% yield), highlighting the role of solvent choice in cyclization .
4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid ()
- Structure : Lacks the coumarin and sulfanylidene groups; features a methyl-substituted imidazolone ring.
DPB: 4-(3-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid ()
- Structure : Shares the benzoic acid and coumarin moieties but replaces the sulfanylidene-imidazole with a dihydro-pyrazole ring.
- Bioactivity: Acts as a Heat Shock Protein 90 (HSP90) inhibitor, inducing apoptosis in A549 lung cancer cells.
Substituent Effects on Properties
- Sulfanylidene vs. Methyl/Phthalide : The C=S group in the target compound may engage in stronger hydrogen bonding (e.g., S⋯H interactions) compared to methyl or phthalide groups, influencing crystal packing and solubility.
- Coumarin vs. Benzofuran : Coumarin’s extended π-system could enhance fluorescence or binding to biological targets (e.g., kinases) compared to benzofuran derivatives .
Crystallographic and Computational Insights
- Structural Accuracy : Programs like SHELXL () are critical for determining bond lengths and angles in such compounds, ensuring reliable data for structure-activity relationship (SAR) studies .
- Dihedral Angles : In , the benzimidazole and phthalide rings are nearly perpendicular (88.4°), suggesting steric hindrance that may limit conformational flexibility compared to the target compound .
Biological Activity
3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoic acid moiety, an imidazole ring, and a chromene derivative, which are known for their diverse biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
- Antioxidant Activity : The chromene structure can act as a free radical scavenger, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest potential activity against various bacterial strains and fungi.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death.
Case Study : In a study evaluating its effects on HeLa cervical cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM. This was attributed to the induction of G0/G1 phase arrest and activation of apoptotic pathways involving caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF-7 | 10 | Cell cycle arrest |
| HepG2 | 7 | Mitochondrial pathway activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro tests indicated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Bacillus subtilis | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of the compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal human cells, suggesting a favorable therapeutic index.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid?
Answer:
The compound is typically synthesized via condensation reactions between heterocyclic precursors. For example:
- Step 1: React 2-carboxybenzaldehyde with 1,2-phenylenediamine in methanol under reflux to form the benzimidazole core .
- Step 2: Introduce the sulfanylidene group via oxidative dehydrogenation or thiolation using sulfurizing agents (e.g., Lawesson’s reagent) .
- Step 3: Purify via recrystallization from methanol/chloroform mixtures (yield ~79%) and confirm purity via melting point, IR (C=O and S=C stretches at ~1700 cm⁻¹ and ~1250 cm⁻¹), and NMR (aromatic proton integration) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K to minimize thermal motion .
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include R-factor (<0.05), mean σ(C–C) = 0.002 Å, and analysis of π-π stacking distances (e.g., 3.578 Å for centroid interactions) .
- Validation: Check for hydrogen bonding (O–H⋯O/N) and intermolecular interactions using Mercury or OLEX2 .
Advanced: How can researchers resolve contradictions in XRD data, such as disordered solvent molecules or twinning?
Answer:
- Disordered Solvents: Apply SQUEEZE (PLATON) to model electron density in voids. Validate via Hirshfeld surface analysis to exclude overinterpretation .
- Twinning: Use TWINLAW (SHELXL) to identify twin laws. Refine with BASF (batch scale factor) and compare R-values for twinned vs. untwinned models .
- Cross-Verification: Validate with complementary techniques (e.g., PXRD, solid-state NMR) to resolve ambiguities .
Advanced: What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the supramolecular assembly of this compound?
Answer:
- Hydrogen Bonding: The benzoic acid group forms O–H⋯O/N interactions (2.6–2.8 Å) with adjacent molecules, stabilizing layered structures .
- π-π Stacking: The chromen-2-one and imidazole rings exhibit face-to-face stacking (3.5–3.8 Å), critical for crystallographic packing and material properties .
- Methodology: Use CrystalExplorer to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .
Advanced: How can synthetic yields be optimized for derivatives with bulky substituents?
Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalysis: Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions. Optimize ligand (e.g., XPhos) and temperature (80–110°C) .
- Microwave Assistance: Reduce reaction time (30 min vs. 3 h) and improve regioselectivity for sterically hindered derivatives .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
- NMR: ¹H NMR (δ 8.2–8.5 ppm for aromatic protons), ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation <0.4%) .
Advanced: What computational approaches are used to model its interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Set grid boxes to cover active sites (20 ų) and validate with MD simulations (100 ns) .
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential surfaces (EPS) to predict reactive sites .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
- Benzoic Acid (–COOH): Prone to esterification or amidation. Activate with EDC/HOBt for peptide coupling .
- Imidazole Sulfanylidene: Reacts with alkyl halides (SN2) or undergoes oxidation to sulfone derivatives .
- Chromen-2-one: Participates in Michael additions or photochemical [2+2] cycloadditions .
Advanced: How can researchers address poor solubility during in vitro bioactivity assays?
Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Strategy: Synthesize methyl esters or glycosylated derivatives for improved bioavailability .
- Nanoformulation: Encapsulate in liposomes (70–100 nm diameter) via thin-film hydration .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s antitumor activity?
Answer:
- Variable Substituents: Modify the chromen-2-one (e.g., 6-fluoro substitution) and imidazole (e.g., N-alkyl vs. N-aryl) .
- Assays: Test against cancer cell lines (IC50 via MTT assay) and correlate with LogP (HPLC-measured) to assess hydrophobicity effects .
- Mechanistic Studies: Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
